Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
Overview
Description
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is a chemical compound with the molecular formula C13H18ClNO4S and a molar mass of 319.8 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonyl amino group via a chlorobutyl chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 4-chlorobutyl sulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, while the benzoate ester can be hydrolyzed to the corresponding carboxylic acid.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid in the presence of strong acids or bases, and it can also be re-esterified with different alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate can be compared with similar compounds such as:
Ethyl 4-{[(4-aminophenyl)sulfonyl]amino}benzoate: This compound has a similar structure but with an aminophenyl group instead of a chlorobutyl group, which affects its reactivity and applications.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: This azo compound has different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorobutylsulfonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-2-19-13(16)11-5-7-12(8-6-11)15-20(17,18)10-4-3-9-14/h5-8,15H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHRVWLVJEKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379119 | |
Record name | Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-79-0 | |
Record name | Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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